molecular formula C5H14Cl2N2 B8048078 (S)-1-Cyclopropylethane-1,2-diamine dihydrochloride

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride

Cat. No.: B8048078
M. Wt: 173.08 g/mol
InChI Key: GHWDNIRILHSOHR-ZJIMSODOSA-N
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Description

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C5H12N2 • 2HCl . It is a derivative of cyclopropylamine and ethylenediamine, featuring a cyclopropyl group attached to an ethane backbone with two amine groups and two hydrochloride ions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine and ethylenediamine as starting materials.

  • Reaction Conditions: The reaction involves the alkylation of cyclopropylamine with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

  • Purification: The resulting compound is purified through recrystallization from an appropriate solvent, often involving the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, maintaining strict control over reaction conditions to ensure product consistency and purity.

  • Quality Control: Rigorous quality control measures are implemented, including chromatographic and spectroscopic techniques to verify the identity and purity of the compound.

Chemical Reactions Analysis

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine groups, with common reagents including alkyl halides and acyl chlorides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

  • Oxidation Products: Cyclopropyl-substituted ketones or aldehydes

  • Reduction Products: Cyclopropyl-substituted amines

  • Substitution Products: Cyclopropyl-substituted amides or esters

Scientific Research Applications

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Cyclopropylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cellular processes such as metabolism, gene expression, and cell proliferation.

Comparison with Similar Compounds

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Cyclopropylamine: Similar in structure but lacks the ethylenediamine moiety.

  • Ethylamine: Similar in the ethyl group but lacks the cyclopropyl and amine groups.

  • 1,2-Diaminopropane: Similar in the diamine structure but lacks the cyclopropyl group.

This compound .

Properties

IUPAC Name

(1S)-1-cyclopropylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5(7)4-1-2-4;;/h4-5H,1-3,6-7H2;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWDNIRILHSOHR-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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